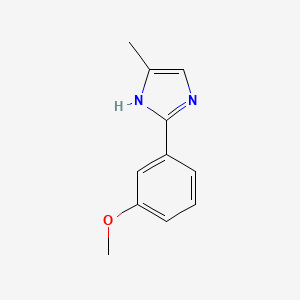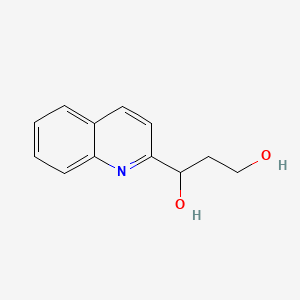
(S)-1-(2-Quinolyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Quinolyl)-1,3-propanediol is a chiral compound featuring a quinoline moiety attached to a 1,3-propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Quinolyl)-1,3-propanediol typically involves the reaction of 2-quinolinecarboxaldehyde with a chiral diol under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to a hydroxyl group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Quinolyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-based ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium hydroxide or organometallic reagents can be employed.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(2-Quinolyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Quinolyl)-1,3-propanediol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Quinolyl Thiocyanate: Known for its reactivity with nucleophiles.
2-Quinolyl Malondialdehyde: Used in various chemical assays.
2-Quinolyl Benzimidazole: Explored for its potential in medicinal chemistry.
Uniqueness
(S)-1-(2-Quinolyl)-1,3-propanediol is unique due to its chiral nature and the presence of both a quinoline moiety and a diol backbone. This combination of features makes it a versatile compound with diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-quinolin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-7-12(15)11-6-5-9-3-1-2-4-10(9)13-11/h1-6,12,14-15H,7-8H2 |
Clave InChI |
UBDKMMWYYQEIAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


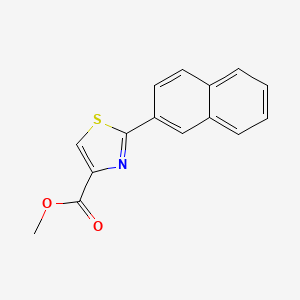

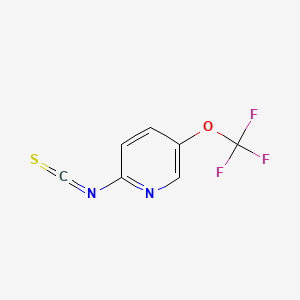
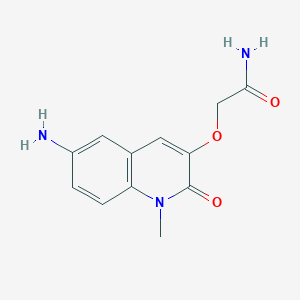
![4-Bromo-1H-benzo[f]indazole](/img/structure/B13679336.png)
![2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide](/img/structure/B13679339.png)
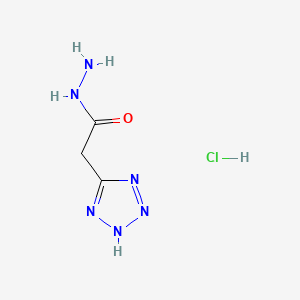

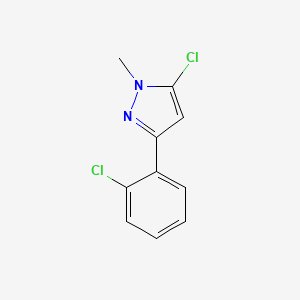
![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
